molecular formula C11H15NO2 B14075968 1-(2-Amino-6-ethoxyphenyl)propan-1-one

1-(2-Amino-6-ethoxyphenyl)propan-1-one

Cat. No.: B14075968
M. Wt: 193.24 g/mol
InChI Key: CBHVXUPEFOJUBC-UHFFFAOYSA-N
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Description

1-(2-Amino-6-ethoxyphenyl)propan-1-one is an aromatic ketone with a phenyl ring substituted at positions 2 and 6 with amino (–NH₂) and ethoxy (–OCH₂CH₃) groups, respectively. The propan-1-one moiety (–COCH₂CH₃) extends from the phenyl ring, distinguishing it from simpler acetophenone derivatives.

Key structural features:

  • Electron-donating ethoxy group: Enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
  • Propan-1-one chain: Increases steric bulk compared to ethanone analogs, affecting solubility and intermolecular interactions.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(2-amino-6-ethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H15NO2/c1-3-9(13)11-8(12)6-5-7-10(11)14-4-2/h5-7H,3-4,12H2,1-2H3

InChI Key

CBHVXUPEFOJUBC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1OCC)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-6-ethoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-ethoxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Amino-6-ethoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-6-ethoxyphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance its lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent variations, molecular formulas, and inferred properties of 1-(2-Amino-6-ethoxyphenyl)propan-1-one with analogs:

Compound Name Substituents (Phenyl Ring) Ketone Chain Molecular Formula Key Properties Safety Information
This compound 2-amino, 6-ethoxy propan-1-one C₁₁H₁₅NO₂ Likely moderate lipophilicity; higher solubility in organic solvents vs. nitro analogs Limited data available
1-(2-Amino-6-nitrophenyl)ethanone 2-amino, 6-nitro ethanone C₈H₈N₂O₃ High polarity due to nitro group; lower solubility in nonpolar solvents Hazards not fully studied
4-Fluoromethcathinone (4-FMC) 4-fluoro, methylamino propan-1-one C₁₀H₁₂FNO Water-soluble HCl salt; psychoactive properties CNS activity; regulated
1-(3-Bromo-4-chlorophenyl)propan-1-one 3-bromo, 4-chloro propan-1-one C₉H₉BrClO High molecular weight (252.5 g/mol); likely solid at room temperature Requires careful handling

Key Observations :

  • Electron-withdrawing vs. donating groups: The nitro group in 1-(2-Amino-6-nitrophenyl)ethanone reduces electron density on the phenyl ring, making it less reactive toward electrophilic substitution compared to the ethoxy-substituted target compound .
  • Bioactivity: 4-FMC’s methylamino group enables interactions with CNS targets, a feature absent in the target compound due to its unmodified amino group .
  • Halogen effects : Bromo and chloro substituents in 1-(3-Bromo-4-chlorophenyl)propan-1-one increase molecular weight and may enhance stability via steric hindrance .

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